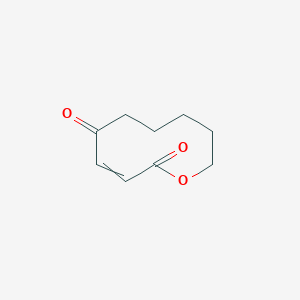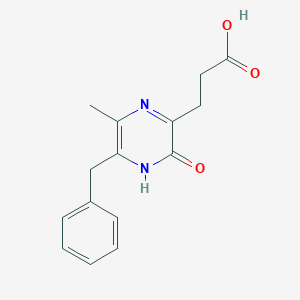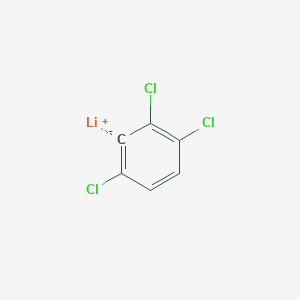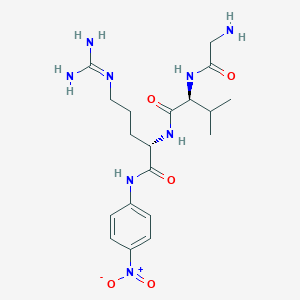
N-(2,4-Dimethylpentan-3-yl)-1,1,1-trimethylstannanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethylpentan-3-yl)-1,1,1-trimethylstannanamine is an organotin compound characterized by the presence of a tin atom bonded to a nitrogen atom, which is further connected to a 2,4-dimethylpentan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylpentan-3-yl)-1,1,1-trimethylstannanamine typically involves the reaction of trimethyltin chloride with 2,4-dimethylpentan-3-ylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylpentan-3-yl)-1,1,1-trimethylstannanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The tin atom can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Scientific Research Applications
N-(2,4-Dimethylpentan-3-yl)-1,1,1-trimethylstannanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylpentan-3-yl)-1,1,1-trimethylstannanamine involves its interaction with specific molecular targets. The tin atom can form coordination complexes with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include binding to enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylpentan-3-yl)-methylbenzamides
- 2,4-Dimethyl-3-pentanol
- N-(2,4-Dimethylpentan-3-yl)carbamimidothioic acid
Uniqueness
N-(2,4-Dimethylpentan-3-yl)-1,1,1-trimethylstannanamine is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to similar compounds. Its ability to undergo various chemical reactions and form coordination complexes makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
138507-31-0 |
|---|---|
Molecular Formula |
C10H25NSn |
Molecular Weight |
278.02 g/mol |
IUPAC Name |
2,4-dimethyl-N-trimethylstannylpentan-3-amine |
InChI |
InChI=1S/C7H16N.3CH3.Sn/c1-5(2)7(8)6(3)4;;;;/h5-8H,1-4H3;3*1H3;/q-1;;;;+1 |
InChI Key |
RMHWEKCEKBCVDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)N[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)
![1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14276216.png)
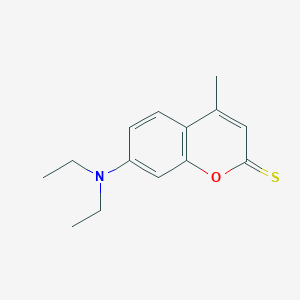



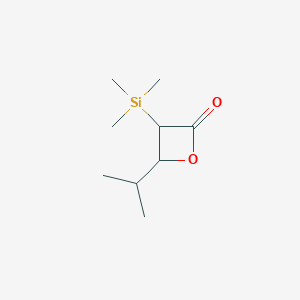
![2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B14276248.png)

